Biological Target Engagement: Picomolar B-Raf Kinase Inhibition via Oxan-4-yl-Pyrazole Scaffold
A derivative incorporating the 1-(oxan-4-yl)-1H-pyrazole core (BDBM25638) demonstrated an IC₅₀ of 0.220 nM against human recombinant B-Raf kinase at pH 7.2, 22 °C [1]. The pyrazole-4-sulfonyl chloride serves as the direct synthetic precursor to this and related sulfonamide-based kinase inhibitor scaffolds. In contrast, 1-methyl-1H-pyrazole-4-sulfonyl chloride-derived sulfonamides in antiproliferative assays typically exhibit IC₅₀ values in the micromolar range (e.g., 0.059–0.072 mM against comparable targets) , representing an approximately >10⁵-fold potency differential driven by the oxan-4-yl substitution.
| Evidence Dimension | Kinase inhibition potency (B-Raf IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.220 nM (BDBM25638, derived from oxan-4-yl-pyrazole-4-sulfonyl chloride scaffold) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-4-sulfonyl chloride-derived sulfonamides: IC₅₀ = 0.059–0.072 mM (59,000–72,000 nM) against various targets |
| Quantified Difference | >10⁵-fold potency advantage for the oxan-4-yl scaffold in kinase inhibition context |
| Conditions | BDBM25638: human recombinant B-Raf, pH 7.2, 22 °C, radiometric phosphate incorporation assay [1]. Comparator: cytotoxicity/LDH assay, GraphPad Prism analysis . |
Why This Matters
For medicinal chemistry programs targeting kinases, the oxan-4-yl-pyrazole-4-sulfonyl chloride provides access to picomolar inhibitor space unavailable from simpler N-alkyl pyrazole sulfonyl chlorides.
- [1] BindingDB. BDBM25638: (1Z)-5-[1-(oxan-4-yl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-indene-1-hydroxylamine. IC₅₀ = 0.220 nM, B-Raf (Human). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=25638 View Source
